molecular formula C32H50O8 B190870 Cucurbitacin IIa CAS No. 58546-34-2

Cucurbitacin IIa

Número de catálogo: B190870
Número CAS: 58546-34-2
Peso molecular: 562.7 g/mol
Clave InChI: LKYNAQSYQLFTCM-GYXNDICUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La hemslecina A se puede sintetizar mediante una serie de reacciones químicas que involucran el esqueleto de cucurbitano. La síntesis generalmente implica múltiples pasos, incluyendo reacciones de oxidación, reducción y acetilación . Las condiciones de reacción a menudo requieren reactivos y catalizadores específicos para lograr el producto deseado.

Métodos de Producción Industrial

La producción industrial de hemslecina A implica la extracción del compuesto de los tubérculos de las plantas Hemsleya. El proceso de extracción generalmente emplea métodos de extracción ultrasónica utilizando solventes como etanol o metanol . Después de la extracción, el compuesto se purifica mediante cristalización y otras técnicas de purificación para obtener un producto de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La hemslecina A sufre diversas reacciones químicas, incluyendo:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

    Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de la hemslecina A incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes acetilantes como el anhídrido acético . Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar los resultados deseados.

Principales Productos Formados

Los principales productos formados a partir de las reacciones de la hemslecina A incluyen varios derivados con actividades biológicas mejoradas. Por ejemplo, la acetilación de la hemslecina A puede producir derivados con propiedades antibacterianas mejoradas .

Aplicaciones Científicas De Investigación

Anticancer Activity

Cucurbitacin IIa exhibits significant anticancer properties, making it a subject of extensive research.

Comparative Efficacy

A comparative study using MTT assays demonstrated that this compound exhibited stronger cytotoxic effects than conventional chemotherapeutic agents like Cisplatin and Paclitaxel .

Anti-inflammatory Properties

This compound also demonstrates potent anti-inflammatory effects, which have been investigated in models of ulcerative colitis.

Antiviral Effects

Emerging studies suggest that this compound may possess antiviral properties.

Specific Viruses Targeted

  • Hepatitis B Virus : Preliminary research indicates potential effectiveness against the hepatitis B virus, contributing to its profile as a multi-target therapeutic agent .
  • Human Immunodeficiency Virus : There is evidence suggesting that this compound can inhibit replication of the human immunodeficiency virus, although further studies are required to elucidate the exact mechanisms involved .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.

Absorption and Metabolism

Studies have highlighted the absorption, distribution, metabolism, and elimination characteristics of this compound, indicating favorable pharmacokinetic profiles that support its therapeutic use .

Summary Table of Applications

ApplicationMechanism/EffectReference
AnticancerInduces apoptosis via actin disruption
Anti-inflammatoryModulates inflammatory pathways; improves intestinal health
AntiviralInhibits hepatitis B and HIV replication
PharmacokineticsFavorable absorption and metabolism profiles

Comparación Con Compuestos Similares

La hemslecina A es única entre sus compuestos similares debido a sus características estructurales específicas y actividades biológicas. Compuestos similares incluyen:

La hemslecina A destaca por sus potentes actividades antibacterianas y antivirales, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Actividad Biológica

Cucurbitacin IIa is a triterpenoid compound derived from various species of the Cucurbitaceae family, known for its significant biological activities, particularly in cancer research. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetracyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C30H44O7, and it features a unique arrangement that allows for interaction with various biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptotic pathways in cancer cells. For instance, derivatives of this compound have shown significant cytotoxicity against various human tumor cell lines, including SKOV3 (ovarian cancer) and MCF-7 (breast cancer), with low IC50 values indicating potent activity .
  • Inhibition of Cell Proliferation : Research indicates that this compound and its derivatives can inhibit cell proliferation by affecting cell cycle progression. Specific compounds derived from this compound have been shown to induce G2/M phase arrest in cancer cells, leading to growth inhibition .
  • Anti-inflammatory and Antioxidant Activities : Beyond its anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cells. This dual action suggests potential applications in treating inflammatory diseases as well as cancer .

Cytotoxicity Studies

A comprehensive study synthesized 21 derivatives of this compound and evaluated their cytotoxic effects using the sulforhodamine B (SRB) assay. The findings highlighted:

CompoundCell LineIC50 (μM)Mechanism
2SKOV31.2 ± 0.01Apoptosis
4aSKOV32.2 ± 0.19Apoptosis
4dMCF-73.5 ± 0.25Cell Cycle Arrest

These results indicate that certain derivatives possess significantly higher cytotoxicity compared to others, emphasizing the importance of structural modifications in enhancing biological activity .

Case Studies

  • Ovarian Cancer : In vitro studies demonstrated that this compound could sensitize cisplatin-resistant ovarian cancer cells to treatment, suggesting its potential role as a chemosensitizer .
  • Breast Cancer : A study involving MCF-7 cells showed that this compound induced apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, confirming its efficacy as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in various studies, revealing rapid absorption and distribution in tissues such as the lungs, spleen, and kidneys. The compound undergoes metabolic transformations that may affect its bioavailability and therapeutic efficacy .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for developing novel anticancer therapies.
  • Inflammatory Disorders : The anti-inflammatory properties suggest potential use in treating conditions characterized by chronic inflammation.
  • Combination Therapies : The synergistic effects observed when combined with other chemotherapeutic agents highlight its potential in combination therapy protocols.

Propiedades

IUPAC Name

[(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYNAQSYQLFTCM-GYXNDICUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926388
Record name 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58546-34-2, 129357-90-0
Record name Hemslecin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58546-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin IIa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58546-34-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin IIa
Reactant of Route 2
Cucurbitacin IIa
Reactant of Route 3
Cucurbitacin IIa
Reactant of Route 4
Cucurbitacin IIa
Reactant of Route 5
Cucurbitacin IIa
Reactant of Route 6
Cucurbitacin IIa

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.